1-[4-(benzyloxy)benzyl]piperidine
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Overview
Description
1-[4-(benzyloxy)benzyl]piperidine, also known as JNJ-7925476, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been studied extensively for its pharmacological properties.
Mechanism of Action
The exact mechanism of action of 1-[4-(benzyloxy)benzyl]piperidine is not fully understood. However, it has been shown to act as an antagonist at the 5-HT2A receptor, which is involved in the regulation of mood and anxiety. This compound has also been shown to inhibit the activity of the enzyme monoamine oxidase A (MAO-A), which is involved in the metabolism of neurotransmitters such as serotonin and norepinephrine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal models, this compound has been shown to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its anxiolytic and antidepressant effects. This compound has also been shown to increase the levels of dopamine in the brain, which may contribute to its potential therapeutic effects in Parkinson's disease.
Advantages and Limitations for Lab Experiments
1-[4-(benzyloxy)benzyl]piperidine has several advantages and limitations for lab experiments. One advantage is that it has been shown to have good oral bioavailability and can be administered orally. Another advantage is that it has a relatively long half-life, which allows for less frequent dosing. However, one limitation is that this compound is a relatively new compound and there is still much to be learned about its pharmacological properties.
Future Directions
There are several future directions for research on 1-[4-(benzyloxy)benzyl]piperidine. One direction is to further investigate its potential therapeutic applications in various fields of medicine, including neuroscience, oncology, and cardiovascular diseases. Another direction is to investigate its potential as a treatment for drug addiction, as it has been shown to reduce the rewarding effects of cocaine in animal models. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of 1-[4-(benzyloxy)benzyl]piperidine involves the reaction of 1-benzyl-4-piperidone with 4-(chloromethyl)benzyl chloride in the presence of potassium carbonate. The resulting product is then treated with sodium hydroxide to yield this compound.
Scientific Research Applications
1-[4-(benzyloxy)benzyl]piperidine has been studied for its potential therapeutic applications in various fields of medicine, including neuroscience, oncology, and cardiovascular diseases. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects in animal models. In oncology, this compound has been studied for its potential to inhibit the proliferation of cancer cells. In cardiovascular diseases, this compound has been shown to have vasodilatory effects and may be useful in the treatment of hypertension.
properties
IUPAC Name |
1-[(4-phenylmethoxyphenyl)methyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-3-7-18(8-4-1)16-21-19-11-9-17(10-12-19)15-20-13-5-2-6-14-20/h1,3-4,7-12H,2,5-6,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIRFXCMIWXCNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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